2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C16H10BrN3O2S2 . This compound features a brominated benzamide structure linked to a thiazolidinone ring, which is further conjugated with a pyridine moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the formation of the thiazolidinone ring through a cyclization reaction with appropriate thioamide and aldehyde precursors . The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinone ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thioethers.
Condensation Reactions: The carbonyl group in the thiazolidinone ring can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzamide derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide: Similar structure with a fluorophenyl group instead of a pyridine moiety.
2-bromo-N-[(5Z)-4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: Similar structure with a different position of the pyridine ring.
Uniqueness
The uniqueness of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, the thiazolidinone ring, and the pyridine moiety allows for diverse interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C16H10BrN3O2S2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-12-7-2-1-6-11(12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-3-4-8-18-10/h1-9H,(H,19,21)/b13-9- |
InChI Key |
AVTCQMAYPFNJDE-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S)Br |
Origin of Product |
United States |
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